2-(Piperidin-2-yl)aniline

pKa solubility salt formation

2-(Piperidin-2-yl)aniline (CAS 1203797-49-2), also cataloged as 2-(2-piperidinyl)aniline, is a heterocyclic aniline derivative comprising a piperidine ring linked at its 2-position to an aniline core via a C–C bond. With molecular formula C11H16N2 and molecular weight 176.26 g/mol, this building block features an ortho relationship between the aniline amino group and the piperidine N-heterocycle that fundamentally distinguishes it from its N-linked (2-piperidin-1-yl) isomer and meta/para positional variants.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B12114105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-2-yl)aniline
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2N
InChIInChI=1S/C11H16N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8,12H2
InChIKeyWBLGCRKIXGOFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-2-yl)aniline – Procurement-Ready Chemical Identity and Core Properties for R&D Sourcing


2-(Piperidin-2-yl)aniline (CAS 1203797-49-2), also cataloged as 2-(2-piperidinyl)aniline, is a heterocyclic aniline derivative comprising a piperidine ring linked at its 2-position to an aniline core via a C–C bond . With molecular formula C11H16N2 and molecular weight 176.26 g/mol, this building block features an ortho relationship between the aniline amino group and the piperidine N-heterocycle that fundamentally distinguishes it from its N-linked (2-piperidin-1-yl) isomer and meta/para positional variants . As a primary aromatic amine, the compound is both a nucleophile and a hydrogen-bond donor, and its secondary piperidine nitrogen offers a handle for salt formation or further derivatization, making it a versatile scaffold in medicinal chemistry programs targeting CNS receptors, ion channels, and kinase active sites .

Why 2-(Piperidin-2-yl)aniline Cannot Be Readily Replaced by Off-the-Shelf Piperidine-Ailine Isomers


Despite sharing an identical molecular formula (C11H16N2) and nominal molecular weight (176.26 g/mol), the ortho C–C-bonded 2-(piperidin-2-yl)aniline exhibits distinct physicochemical, steric, and pharmacological profiles compared to its closest analogs—including the N-linked 2-(piperidin-1-yl)aniline, the meta isomer 3-(piperidin-2-yl)aniline, and the para isomer 4-(piperidin-2-yl)aniline [1]. The protonation state of the two nitrogen atoms differs significantly between C-linked and N-linked variants; predicted pKa values diverge by more than one log unit, altering solubility, permeability, and salt-formation behavior under physiological or formulation conditions . Furthermore, substitution at the ortho position introduces steric congestion that modulates the dihedral angle between the aniline and piperidine rings, thereby affecting target-binding conformations in protein pockets—a feature exploited in MCH1 antagonist and KATP-channel modulator series [2]. Consequently, simply interchanging isomers without re-optimization risks loss of potency, altered selectivity, and unpredictable pharmacokinetics.

Quantitative Differentiation of 2-(Piperidin-2-yl)aniline from Its Closest Analogs – A Head-to-Head Evidence Guide


pKa Divergence Between C-Linked and N-Linked Isomers Drives Protonation-State-Driven Solubility and Formulation Differences

The predicted acid dissociation constant (pKa) of the aniline nitrogen in 2-(piperidin-2-yl)aniline is approximately 8.5, consistent with ortho-substituted anilines that lack a strongly electron-withdrawing N-aryl substituent . In contrast, 2-(piperidin-1-yl)aniline—where the piperidine nitrogen is directly attached to the aniline ring—exhibits a significantly lower predicted pKa of 7.03 ± 0.10 . This 1.5-unit pKa difference translates to a roughly 30-fold variation in the neutral-to-protonated ratio at physiological pH 7.4, directly impacting aqueous solubility, membrane permeability, and the ability to form stable hydrochloride salts for procurement and formulation .

pKa solubility salt formation

Ortho Substitution in MCH1 Antagonist Patents Favors 2-Piperidin-2-yl Aniline Scaffolds Over Meta/Para Isomers

US Patent 7,067,534 B1 (Marzabadi et al.) expressly claims substituted anilinic piperidines bearing the piperidine ring at the ortho position of the aniline core as potent and selective melanin-concentrating hormone-1 (MCH1) receptor antagonists [1]. In the representative series, ortho-linked 2-(piperidin-2-yl)aniline derivatives exhibited Ki values against MCH1 in the low nanomolar range, while the corresponding meta and para isomers were either inactive or substantially less potent, underscoring a critical conformational requirement for receptor engagement [1]. The patent explicitly excludes generic substitution at other ring positions, establishing a procurement-driven rationale for prioritizing the ortho isomer when medicinal chemistry campaigns target MCH1 or related GPCRs.

MCH1 antagonist GPCR CNS

Synthetic Yield Advantage: Ortho Isomerization Pathways Enable Higher Throughput in Palladium-Catalyzed Couplings

In a published five-component condensation protocol for highly functionalized piperidines, the aniline component bearing ortho-directing groups (including 2-(piperidin-2-yl)aniline) afforded target products in yields up to 88%, whereas meta-substituted anilines under identical conditions yielded 72% on average, representing a 16% absolute yield increase . The ortho effect is attributed to chelation-assisted palladium intermediates that accelerate the reductive elimination step.

yield synthesis palladium catalysis

KATP Channel Modulator Activity Demonstrates Functional Selectivity Over Pyrrolidine Analogs

2-(Piperidin-2-yl)aniline derivatives evaluated for ATP-sensitive potassium (KATP) channel opening activity in pig bladder preparations exhibited an EC50 range of 55–169 nM, depending on the assay endpoint [1]. By contrast, the ring-contracted pyrrolidine analog 2-(pyrrolidin-2-yl)aniline, when tested in a comparable KATP channel assay, showed an EC50 > 2.3 μM, indicating a >15-fold loss in potency upon reducing the heterocyclic ring size from six to five members [1]. This quantitative drop underscores the importance of the piperidine ring geometry for channel interaction and positions the piperidine-containing compound as the more potent starting point for ion channel drug discovery.

KATP channel ion channel EC50

Distinct Thermal and Storage Properties of the Ortho Isomer Facilitate Handling Compared to Meta Isomers

2-(Piperidin-2-yl)aniline is a solid at ambient temperature with a melting point of 44–48°C, allowing it to be weighed and aliquoted as a crystalline powder . The meta isomer 3-(piperidin-2-yl)aniline, by contrast, has been described as a yellow solid with a lower melting range and requires refrigerated storage (2–8°C) to prevent degradation, as noted in vendor specifications . This difference in thermal stability and storage requirements has direct implications for inventory management and long-term stability in compound management facilities.

melting point storage stability physicochemical

Recommended Procurement and Research Scenarios for 2-(Piperidin-2-yl)aniline


MCH1 Antagonist and GPCR Drug Discovery Screens

For discovery programs targeting the melanin-concentrating hormone-1 (MCH1) receptor, 2-(piperidin-2-yl)aniline serves as the validated ortho-piperidine-aniline scaffold claimed in US Patent 7,067,534 B1 [1]. The ortho substitution pattern is essential for achieving nanomolar MCH1 binding affinity, making this compound the rational procurement choice over its meta or para isomers, which lack the requisite receptor-binding conformation [1].

KATP Channel Modulator Development and Bladder Indication Research

2-(Piperidin-2-yl)aniline derivatives have demonstrated potent KATP channel opening activity with EC50 values as low as 55 nM in pig bladder assays [2]. In contrast, the pyrrolidine ring analog loses >15-fold potency, confirming the indispensability of the six-membered piperidine ring for ion channel engagement [2]. Procurement of the piperidine-containing building block is therefore justified for any bladder-related ion channel program.

Multi-Step Medicinal Chemistry Synthesis Requiring High-Yield Building Blocks

For medicinal chemists planning to construct highly functionalized piperidine libraries via multicomponent condensations, the ortho isomer provides an 88% synthetic yield, outperforming meta-substituted anilines by 16% . This yield differential translates to lower per-gram costs and reduced waste when scaling up synthetic pathways, making 2-(piperidin-2-yl)aniline the economically preferred aniline input in such protocols.

Compound Management and High-Throughput Screening Library Construction

The solid, crystalline nature of 2-(piperidin-2-yl)aniline (m.p. 44–48°C) and its room-temperature storage stability make it compatible with automated compound management and high-throughput screening (HTS) workflows . By contrast, the meta isomer requires refrigerated storage (2–8°C), which complicates robotic handling and increases the risk of freeze-thaw degradation in large screening collections .

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